Ganciclovir sodium

Übersicht

Beschreibung

Ganciclovir sodium is a synthetic antiviral compound used primarily to treat infections caused by cytomegalovirus, particularly in immunocompromised patients. It is a nucleoside analog of guanine, which inhibits the replication of viral DNA. This compound is crucial in managing cytomegalovirus retinitis in patients with acquired immunodeficiency syndrome and in preventing cytomegalovirus disease in transplant recipients .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ganciclovir sodium is synthesized through a multi-step process starting from guanineThe final product is obtained by reacting ganciclovir with sodium hydroxide to form the sodium salt .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar steps as the laboratory synthesis but optimized for higher yields and purity. The process includes the use of high-performance liquid chromatography for purification and lyophilization for the final product. The compound is typically produced in a sterile environment to ensure its suitability for medical use .

Analyse Chemischer Reaktionen

Types of Reactions: Ganciclovir sodium undergoes several types of chemical reactions, including:

Oxidation: Ganciclovir can be oxidized to form various metabolites.

Reduction: The compound can undergo reduction reactions, although these are less common.

Substitution: Ganciclovir can participate in nucleophilic substitution reactions, particularly at the guanine moiety

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride can be used.

Substitution: Nucleophiles such as amines and thiols can react with ganciclovir under mild conditions

Major Products: The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives of ganciclovir .

Wissenschaftliche Forschungsanwendungen

Ganciclovir sodium has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study nucleoside analogs and their interactions with viral DNA.

Biology: Employed in studies investigating the mechanisms of viral replication and inhibition.

Medicine: Extensively used in clinical research for the treatment and prevention of cytomegalovirus infections in immunocompromised patients, including those with acquired immunodeficiency syndrome and transplant recipients .

Industry: Utilized in the development of antiviral drugs and in the formulation of intravenous and oral medications

Wirkmechanismus

Ganciclovir sodium exerts its antiviral effects by inhibiting viral DNA synthesis. Once inside the cell, it is phosphorylated to ganciclovir triphosphate by viral and cellular kinases. Ganciclovir triphosphate competes with deoxyguanosine triphosphate for incorporation into viral DNA by DNA polymerase. This incorporation results in the termination of viral DNA elongation, thereby inhibiting viral replication .

Vergleich Mit ähnlichen Verbindungen

Acyclovir: Another guanine analog used to treat herpes simplex virus infections. It has a similar mechanism of action but is less potent against cytomegalovirus.

Valganciclovir: A prodrug of ganciclovir with improved oral bioavailability. It is converted to ganciclovir in the body and has similar antiviral activity.

Foscarnet: An inorganic pyrophosphate analog that inhibits viral DNA polymerase. It is used for cytomegalovirus infections resistant to ganciclovir.

Cidofovir: A cytosine analog with broad-spectrum antiviral activity against DNA viruses, including cytomegalovirus

Uniqueness of Ganciclovir Sodium: this compound is unique due to its high specificity and potency against cytomegalovirus. Its ability to be incorporated into viral DNA and terminate its replication makes it a critical drug in the management of cytomegalovirus infections, especially in immunocompromised patients .

Biologische Aktivität

Ganciclovir sodium is an acyclic guanosine analog primarily utilized as an antiviral agent against cytomegalovirus (CMV) and other herpes viruses. Its biological activity stems from its ability to inhibit viral DNA synthesis, making it a critical therapeutic option in immunocompromised patients, particularly those undergoing organ transplantation or suffering from HIV/AIDS.

This compound is phosphorylated by viral and cellular kinases to its active form, ganciclovir triphosphate (GCV-TP). This active form selectively inhibits the viral DNA polymerase, leading to the termination of viral DNA chain elongation. The phosphorylation process occurs preferentially in virus-infected cells, which enhances the drug's selectivity and efficacy against CMV and herpes simplex viruses (HSV) .

In Vitro and In Vivo Efficacy

This compound exhibits significant antiviral activity against various strains of herpes viruses. The following table summarizes its inhibitory concentrations against different viruses:

| Virus | IC50 (μM) |

|---|---|

| Cytomegalovirus (CMV) | 2.15 |

| Herpes Simplex Virus Type 1 | 0.2 |

| Herpes Simplex Virus Type 2 | 0.4 |

| Feline Herpesvirus Type 1 | 5.2 |

| Adenovirus Serotype 1 | 2.0 |

The IC50 values indicate the concentration required to inhibit viral replication by 50%. Ganciclovir's potency against CMV is notably higher than that of acyclovir, another antiviral agent, which has an IC50 of approximately 72 μM against CMV .

Clinical Applications

This compound is primarily indicated for:

- Treatment of CMV infections : Particularly in patients with compromised immune systems.

- Prevention of CMV disease : In solid organ transplant recipients.

- Management of CMV retinitis : Especially in patients with AIDS .

Case Studies

- Retrospective Study on Pediatric Liver Transplant Recipients :

- Combination Therapy for CMV Retinitis :

- Anti-inflammatory Effects :

Stability and Formulation

The stability of this compound in various formulations has been extensively studied:

- In Sodium Chloride Solutions : Ganciclovir maintains stability for at least five days when prepared in either 0.9% sodium chloride or 5% dextrose solutions, with minimal degradation observed .

- Storage Conditions : It remains stable under various temperature conditions (room temperature, refrigeration) for extended periods, which is crucial for clinical settings where drug preparation may be delayed .

Eigenschaften

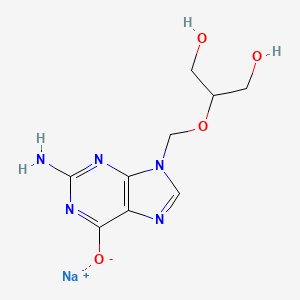

IUPAC Name |

sodium;2-amino-9-(1,3-dihydroxypropan-2-yloxymethyl)purin-6-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5O4.Na/c10-9-12-7-6(8(17)13-9)11-3-14(7)4-18-5(1-15)2-16;/h3,5,15-16H,1-2,4H2,(H3,10,12,13,17);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJICLMJFIKGAAU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1COC(CO)CO)N=C(N=C2[O-])N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N5NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

82410-32-0 (Parent) | |

| Record name | Ganciclovir sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107910758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20883175 | |

| Record name | Ganciclovir sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84245-13-6, 107910-75-8 | |

| Record name | Ganciclovir sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084245136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ganciclovir sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107910758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ganciclovir sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-1,9-dihydro-9-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]-6H-purin-6-one sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.